3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
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Description
3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure and its ability to interact with biological systems. In
Scientific Research Applications
Antitubercular Activity
3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid has shown promise as an antitubercular agent. In a study using a mouse model infected with Mycobacterium tuberculosis (Mtb) strain H37Rv, treatment with this compound led to significant reductions in bacterial load. Doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% reductions, respectively, after 4 weeks of treatment .
Fluorescent Bioimaging of pH
Researchers have explored the use of imidazo[1,2-a]pyridine analogues for bioimaging applications. Specifically, fluorescent derivatives of this compound have been employed to visualize pH changes in biological systems. These imaging probes can provide valuable insights into cellular processes and microenvironments .
Fluorescence Imaging of Pathophysiological Microenvironments
Continuing with the theme of fluorescence imaging, 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been investigated for their ability to detect pathophysiological conditions. These compounds can serve as valuable tools for studying disease-related changes in tissues and cells .
properties
IUPAC Name |
3-formylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMRVKNHZLTVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.